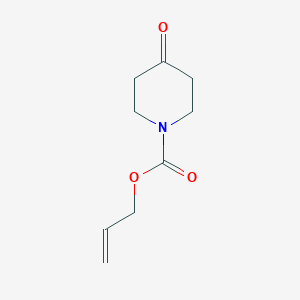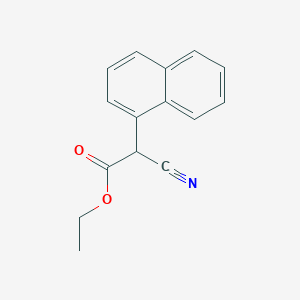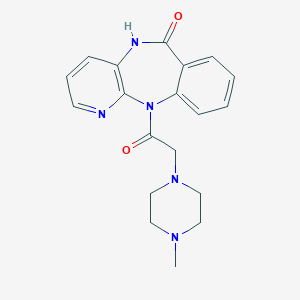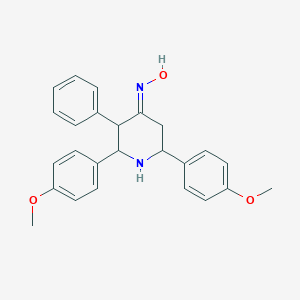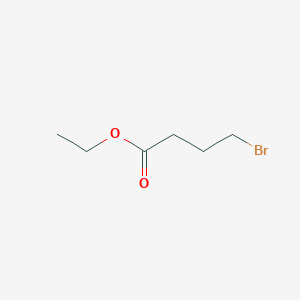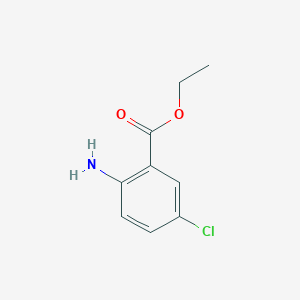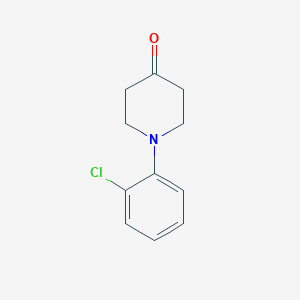
1-(2-Chlorophenyl)piperidin-4-one
Overview
Description
“1-(2-Chlorophenyl)piperidin-4-one” is an organic compound with the molecular formula C11H12ClNO . It has a molecular weight of 209.68 . This compound is a solid at room temperature .
Synthesis Analysis
Piperidin-4-one derivatives, such as “1-(2-Chlorophenyl)piperidin-4-one”, can be synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones can be synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Molecular Structure Analysis
The InChI code for “1-(2-Chlorophenyl)piperidin-4-one” is 1S/C11H12ClNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 . The SMILES string is O=C(N(CC1)CCC1=O)C(C=CC=C2)=C2Cl .
Physical And Chemical Properties Analysis
“1-(2-Chlorophenyl)piperidin-4-one” is a solid at room temperature . It has a molecular weight of 209.68 and its molecular formula is C11H12ClNO .
Scientific Research Applications
Synthesis of Pharmaceuticals
“1-(2-Chlorophenyl)piperidin-4-one” has been used in the synthesis of pharmaceuticals. The piperidine nucleus is a common structural motif in many pharmaceuticals . The derivatives of piperidine, including “1-(2-Chlorophenyl)piperidin-4-one”, can be used to synthesize a wide range of drugs with diverse therapeutic properties .
Anticancer Applications
Piperidine derivatives, including “1-(2-Chlorophenyl)piperidin-4-one”, have been utilized as anticancer agents . They can be used to synthesize drugs that can inhibit the growth of cancer cells or induce apoptosis (programmed cell death) in cancer cells.
Antiviral Applications
Piperidine derivatives are also being utilized as antiviral agents . They can be used to synthesize drugs that can inhibit the replication of viruses or boost the immune response against viruses.
Antimalarial Applications
Piperidine derivatives have been utilized as antimalarial agents . They can be used to synthesize drugs that can kill the parasites that cause malaria or inhibit their growth.
Antimicrobial and Antifungal Applications
Piperidine derivatives are being utilized as antimicrobial and antifungal agents . They can be used to synthesize drugs that can kill or inhibit the growth of bacteria and fungi.
Safety And Hazards
The safety information for “1-(2-Chlorophenyl)piperidin-4-one” indicates that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . The compound is also classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .
Future Directions
While specific future directions for “1-(2-Chlorophenyl)piperidin-4-one” are not mentioned in the sources, piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(2-Chlorophenyl)piperidin-4-one” and similar compounds could have potential applications in these areas.
properties
IUPAC Name |
1-(2-chlorophenyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTPHQOFZKEEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629667 | |
| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)piperidin-4-one | |
CAS RN |
115012-47-0 | |
| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)






![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
